Electrophilic Beta-Carbon Steric Hindrance: Null Activity Against Isopeptidases
2,6-Diphenyl-4H-thiopyran-4-one contains cross-conjugated dienones with sterically hindered electrophilic beta-carbons. In a pharmacophore study evaluating ubiquitin isopeptidase inhibition, this compound did not inhibit isopeptidases and did not cause significant cell death, whereas less hindered electrophilic analogs in the same study exhibited activity [1]. The steric hindrance at the beta-carbon distinguishes this compound from reactive electrophiles that serve as Michael acceptors.
| Evidence Dimension | Isopeptidase inhibition and cytotoxicity |
|---|---|
| Target Compound Data | No isopeptidase inhibition; no significant cell death observed |
| Comparator Or Baseline | Electrophilic analogs (less hindered beta-carbons) identified in the pharmacophore model |
| Quantified Difference | Qualitative: absence of activity vs. presence of activity for other electrophiles |
| Conditions | In vitro ubiquitin isopeptidase inhibition assay; cell viability assays |
Why This Matters
This negative activity profile is critical for researchers designing selective electrophilic probes, as it identifies a structural boundary where electrophilic reactivity is attenuated, preventing off-target covalent modification.
- [1] Mullally, J. E., & Fitzpatrick, F. A. (2002). Pharmacophore Model for Novel Inhibitors of Ubiquitin Isopeptidases That Induce p53-Independent Cell Death. Molecular Pharmacology, 62(2), 351–358. PMID: 12130688 View Source
